![molecular formula C19H17NO3S B263266 1-(3,4-Dimethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)ethanone](/img/structure/B263266.png)
1-(3,4-Dimethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)ethanone, also known as DISC1, is a protein that is encoded by the DISC1 gene in humans. DISC1 is a key protein that plays a vital role in the development and functioning of the brain. It is involved in various cellular processes, including neuronal migration, neurite outgrowth, and synaptic plasticity. DISC1 has been linked to various psychiatric disorders, including schizophrenia, bipolar disorder, and depression.
Wirkmechanismus
1-(3,4-Dimethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)ethanone interacts with various proteins in the brain, including NDEL1, PDE4B, and GSK3B. These interactions play a vital role in various cellular processes, including neuronal migration, neurite outgrowth, and synaptic plasticity. This compound also regulates the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the development and function of the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain. Studies have shown that this compound regulates the activity of various signaling pathways, including the cAMP-PKA pathway and the Wnt signaling pathway. This compound also regulates the activity of various transcription factors, including ATF4 and CREB, which play a vital role in the development and function of the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of studying 1-(3,4-Dimethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)ethanone is that it provides insights into the molecular mechanisms that underlie various psychiatric disorders. This compound has also been used as a target for drug development, with various compounds being developed that target this compound and its interacting proteins. However, one of the limitations of studying this compound is that it is a complex protein that interacts with various proteins and signaling pathways, making it challenging to study its effects in isolation.
Zukünftige Richtungen
There are various future directions for research on 1-(3,4-Dimethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)ethanone. One area of research is the development of compounds that target this compound and its interacting proteins for the treatment of psychiatric disorders. Another area of research is the study of the role of this compound in the development and function of other organs, including the heart and lungs. Finally, researchers are also exploring the use of this compound as a biomarker for various psychiatric disorders, which could aid in the diagnosis and treatment of these disorders.
Synthesemethoden
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)ethanone involves the use of various chemical reagents and techniques. One of the most commonly used methods for synthesizing this compound is the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The synthesized peptide is then cleaved from the solid support and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)ethanone has been the subject of extensive scientific research due to its role in various psychiatric disorders. Researchers have used various techniques, including genetic manipulation, to study the effects of this compound on brain development and function. Studies have shown that mutations in the this compound gene can lead to abnormal brain development and function, which can result in various psychiatric disorders.
Eigenschaften
Molekularformel |
C19H17NO3S |
---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-2-isoquinolin-1-ylsulfanylethanone |
InChI |
InChI=1S/C19H17NO3S/c1-22-17-8-7-14(11-18(17)23-2)16(21)12-24-19-15-6-4-3-5-13(15)9-10-20-19/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
BYPVANQOSLMJRA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC=CC3=CC=CC=C32)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC=CC3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.